Cas no 32258-81-4 (decahydroquinolin-8-ol, Mixture of diastereomers)

Decahydroquinolin-8-ol is a bicyclic compound featuring a hydroxyl group at the 8-position, existing as a mixture of diastereomers due to its multiple stereocenters. This structural complexity makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and fine chemicals. The presence of both hydroxyl and amine functionalities allows for further derivatization, enabling applications in asymmetric synthesis and chiral ligand design. The diastereomeric mixture provides access to diverse stereochemical configurations, facilitating the exploration of structure-activity relationships in drug discovery. Its stability under standard conditions ensures reliable handling and storage, making it suitable for research and industrial use.
decahydroquinolin-8-ol, Mixture of diastereomers structure
32258-81-4 structure
Product Name:decahydroquinolin-8-ol, Mixture of diastereomers
CAS No:32258-81-4
MF:C9H17NO
MW:155.237382650375
MDL:MFCD20662200
CID:1449957
PubChem ID:407305
Update Time:2025-10-29

decahydroquinolin-8-ol, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinol, decahydro-
    • (4aS,8R,8aS)-decahydroquinolin-8-ol
    • decahydroquinolin-8-ol, Mixture of diastereomers
    • 32258-81-4
    • 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol
    • EN300-2993667
    • SCHEMBL5938547
    • trans-decahydro-8-quinolinol
    • decahydroquinolin-8-ol,Mixtureofdiastereomers
    • Decahydroquinolin-8-ol
    • MDL: MFCD20662200
    • Inchi: 1S/C9H17NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7-11H,1-6H2
    • InChI Key: IZABKRWAAOTCOW-UHFFFAOYSA-N
    • SMILES: OC1CCCC2CCCNC21

Computed Properties

  • Exact Mass: 155.13111
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

decahydroquinolin-8-ol, Mixture of diastereomers Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2993667-1g
decahydroquinolin-8-ol, Mixture of diastereomers
32258-81-4 95%
1g
$1200.0 2023-09-06
Enamine
EN300-2993667-5g
decahydroquinolin-8-ol, Mixture of diastereomers
32258-81-4 95%
5g
$3479.0 2023-09-06
Enamine
EN300-2993667-10g
decahydroquinolin-8-ol, Mixture of diastereomers
32258-81-4 95%
10g
$5159.0 2023-09-06
Enamine
EN300-2993667-0.05g
decahydroquinolin-8-ol
32258-81-4 95.0%
0.05g
$278.0 2025-03-19
Enamine
EN300-2993667-0.1g
decahydroquinolin-8-ol
32258-81-4 95.0%
0.1g
$416.0 2025-03-19
Enamine
EN300-2993667-0.25g
decahydroquinolin-8-ol
32258-81-4 95.0%
0.25g
$594.0 2025-03-19
Enamine
EN300-2993667-0.5g
decahydroquinolin-8-ol
32258-81-4 95.0%
0.5g
$936.0 2025-03-19
Enamine
EN300-2993667-1.0g
decahydroquinolin-8-ol
32258-81-4 95.0%
1.0g
$1200.0 2025-03-19
Enamine
EN300-2993667-2.5g
decahydroquinolin-8-ol
32258-81-4 95.0%
2.5g
$2351.0 2025-03-19
Enamine
EN300-2993667-5.0g
decahydroquinolin-8-ol
32258-81-4 95.0%
5.0g
$3479.0 2025-03-19
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd